molecular formula C27H39NO11S2 B609675 Tos-aminoxy-Boc-PEG4-Tos CAS No. 1817735-42-4

Tos-aminoxy-Boc-PEG4-Tos

Katalognummer: B609675
CAS-Nummer: 1817735-42-4
Molekulargewicht: 617.73
InChI-Schlüssel: NXRDQGCADASLGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tos-aminoxy-Boc-PEG4-Tos is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The synthesis of this compound involves the use of a PEG-based linker . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of this compound is C27H39NO11S2 . Its molecular weight is 617.73 .

Wissenschaftliche Forschungsanwendungen

α-TOS-Based Nanovehicles for Cancer Treatment

α-Tocopheryl succinate (α-TOS) is a mitochondrially targeted anticancer compound. Its low solubility in physiological media limits its use. To address this, α-TOS-based nanovehicles with controlled macromolecular architecture were created using reversible addition–fragmentation chain transfer polymerization (RAFT). These nanovehicles consist of amphiphilic block copolymers with poly(ethylene glycol) (PEG) as the hydrophilic block and a methacrylic derivative of α-tocopheryl succinate (MTOS) as the hydrophobic block. The resultant PEG-b-poly(MTOS) nanoparticles can encapsulate and deliver hydrophobic molecules, and their endocytosis by cancer cells is rapid. The biological activity of these nanoparticles depends on the PEG molecular weight and the MTOS content, highlighting the importance of balancing hydrophilic/hydrophobic ratios for effective cancer therapy (Palao-Suay et al., 2016).

Synthesis Issues in Peptide Chains

In solid-phase peptide synthesis using N alpha-Boc-Nim-tosyl-histidine (Boc-His(Tos)), byproducts with extra Gly residues were observed. This occurs when the Nim-tosyl group is partially or fully cleaved by activating agents, leading to unintended incorporation of Boc-Gly. This results in Nim-Gly being transferred to the alpha-amino group of Gly in the peptide chain, adding extra Gly residues. This phenomenon, specific to Boc-Gly coupling reactions, underscores the complexity and potential pitfalls in peptide synthesis involving Tos-protective groups (Kusunoki et al., 2009).

Wirkmechanismus

Tos-aminoxy-Boc-PEG4-Tos, as a PROTAC linker, plays a crucial role in the mechanism of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Zukünftige Richtungen

The future directions of Tos-aminoxy-Boc-PEG4-Tos are likely to be in the field of PROTACs . As a PROTAC linker, it has the potential to be used in the development of new PROTAC molecules, which could lead to new targeted therapy drugs .

Eigenschaften

IUPAC Name

2-[2-[2-[2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO11S2/c1-22-6-10-24(11-7-22)40(30,31)28(26(29)39-27(3,4)5)37-20-18-35-16-14-34-15-17-36-19-21-38-41(32,33)25-12-8-23(2)9-13-25/h6-13H,14-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRDQGCADASLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-aminoxy-Boc-PEG4-Tos
Reactant of Route 2
Reactant of Route 2
Tos-aminoxy-Boc-PEG4-Tos
Reactant of Route 3
Reactant of Route 3
Tos-aminoxy-Boc-PEG4-Tos
Reactant of Route 4
Reactant of Route 4
Tos-aminoxy-Boc-PEG4-Tos
Reactant of Route 5
Reactant of Route 5
Tos-aminoxy-Boc-PEG4-Tos
Reactant of Route 6
Reactant of Route 6
Tos-aminoxy-Boc-PEG4-Tos

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.